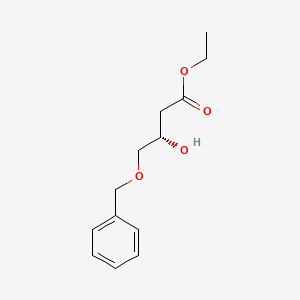

ethyl(S)-4-benzyloxy-3-hydroxybutyrate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name for this compound is ethyl (S)-4-(benzyloxy)-3-hydroxybutanoate , reflecting its ester functional group, benzyl-protected hydroxyl moiety, and stereochemical configuration. Its molecular formula is C₁₃H₁₈O₄ (molecular weight: 238.28 g/mol). The structure comprises:

- A butanoate backbone substituted at C3 with a hydroxyl group and at C4 with a benzyloxy group.

- An ethyl ester group at the terminal carboxylate.

Key Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₄ |

| Molecular Weight | 238.28 g/mol |

| Exact Mass | 238.121 Da |

| Topological Polar Surface Area | 55.8 Ų |

Stereochemical Configuration and Chiral Center Identification

The chiral center at C3 dictates the compound’s (S)-configuration. The Cahn-Ingold-Prelog priority order for substituents at C3 is:

In the (S)-enantiomer, these groups arrange counterclockwise when viewed from the highest-priority substituent. This configuration contrasts with the (R)-enantiomer, which is more commonly reported in literature.

Properties

CAS No. |

112348-04-6 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

ethyl (3S)-3-hydroxy-4-phenylmethoxybutanoate |

InChI |

InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m0/s1 |

InChI Key |

HMHGAAZSPNXMCQ-LBPRGKRZSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](COCC1=CC=CC=C1)O |

Canonical SMILES |

CCOC(=O)CC(COCC1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl (S)-4-Chloro-3-hydroxybutyrate

Structural Differences:

- Replaces the benzyloxy group with a chlorine atom at position 3.

Key Properties: - Reactivity: The chloro group is more electronegative, enhancing electrophilicity at C4 compared to the benzyloxy group. This makes it more reactive in nucleophilic substitution reactions .

- Synthetic Utility: The chlorine atom serves as a leaving group in cross-coupling reactions, whereas the benzyloxy group in the target compound acts as a protective group for alcohols.

Ethyl 4-Hydroxy-3-methoxybutyrate

Structural Differences:

- Substitutes benzyloxy with a methoxy group at position 4.

Key Properties: - Polarity: The methoxy group increases hydrophilicity compared to the hydrophobic benzyloxy group, altering solubility in organic solvents.

- Stability: Methoxy is less bulky, reducing steric hindrance in reactions.

Ethyl 4-(Phenethoxy)-3-hydroxybutyrate

Structural Differences:

- Replaces benzyloxy with a phenethoxy group (-OCH₂CH₂Ph).

Key Properties: - Synthesis: A related compound, 4-(benzyloxy)-3-phenethoxybenzaldehyde, was synthesized via Cs2CO3-mediated alkylation ().

Data Tables

Table 1: Structural and Spectroscopic Comparison

Critical Analysis of Substituent Effects

- Benzyloxy vs. Chloro: The benzyloxy group enhances stability during multi-step syntheses (e.g., Grignard reactions) due to its protective nature, whereas the chloro group’s reactivity limits its utility in oxygen-sensitive conditions .

- Benzyloxy vs. Phenethoxy: The phenethoxy group’s extended aromatic system may improve crystallinity but complicates purification due to higher molecular weight .

Preparation Methods

Enzyme Membrane Reactor Design

The enzyme membrane reactor (EMR) system integrates biocatalysis with in-situ product separation, addressing challenges like product inhibition and solvent emulsification. In this setup, s-carbonyl reductase and glucose dehydrogenase are co-immobilized in a phosphate buffer (pH 7.0) with enzyme activities ranging from 10–100 kU/L. The reactor employs membranes such as ceramic (50 kDa cutoff) or polyvinylidene fluoride (PVDF, 5 kDa) to retain enzymes while allowing continuous extraction of ECHB into organic solvents like ethyl acetate or butyl acetate.

Key operational parameters include:

Coupled Extraction Process

Post-reaction, the same organic solvent is introduced on the membrane’s permeate side under a transmembrane pressure of 0.02–0.5 MPa. This dual-phase system reduces product toxicity, achieving yields up to 99% and purity >99.5% in optimized cases (Example 2). Butyl acetate outperforms ethyl acetate in extraction efficiency due to higher partition coefficients for ECHB.

Asymmetric Hydrogenation with Immobilized Catalysts

Chiral Catalyst Development

Ru₂Cl₄((R)-BINAP)₂NEt₃ and Ru₂Cl₄((R)-Segphos)₂NEt₃ catalysts immobilized on inorganic-organic hybrid nanomaterials enable high enantioselectivity (>99% ee). The support material, synthesized from sodium lauryl sulfate and tetramethoxysilane, enhances catalyst stability and reusability.

Hydrogenation Conditions

Ethyl 4-chloroacetoacetate undergoes hydrogenation at 50–100°C under 10–100 atm H₂ pressure in ethanol. The process achieves quantitative yields with 5–10 catalyst recycles without activity loss.

Solvent and Membrane Optimization

Solvent Selection

| Solvent | Partition Coefficient (ECHB) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl Acetate | 2.1 | 95 | 96.3 |

| Butyl Acetate | 3.8 | 99 | 99.5 |

| Toluene | 1.5 | 85 | 92.0 |

Membrane Performance

Membranes with 5–50 kDa cutoffs balance enzyme retention and solvent flux. PVDF membranes (5 kDa) reduce enzyme leaching to <1%, whereas ceramic membranes (50 kDa) permit higher throughput.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| Enzymatic EMR | 95–99 | 96–99.5 | >99 | High |

| Asymmetric Hydrogenation | >99 | >99 | >99 | Moderate |

The enzymatic EMR method excels in sustainability, while asymmetric hydrogenation offers faster kinetics.

Industrial-Scale Challenges and Solutions

Q & A

Q. What are the common synthetic routes for preparing ethyl (S)-4-benzyloxy-3-hydroxybutyrate, and how can enantiomeric purity be ensured?

Ethyl (S)-4-benzyloxy-3-hydroxybutyrate is typically synthesized via asymmetric catalysis or enzymatic resolution. Key steps include:

- Protection of hydroxyl groups : The benzyloxy group is introduced to protect the 4-hydroxy position during synthesis, preventing unwanted side reactions .

- Enantioselective reduction : Asymmetric hydrogenation or biocatalytic methods (e.g., ketoreductases) are used to establish the (S)-configuration at the 3-hydroxy position. Chiral catalysts like Ru-BINAP complexes or NADH-dependent enzymes achieve high enantiomeric excess (ee >95%) .

- Esterification : Ethyl ester formation is achieved via acid-catalyzed esterification or transesterification under anhydrous conditions . Purification via silica gel chromatography or preparative HPLC ensures removal of diastereomers and byproducts .

Q. What analytical techniques are critical for characterizing this compound and verifying its stereochemical purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic signals for the benzyloxy group (δ 4.5–5.0 ppm) and ethyl ester (δ 1.2–1.4 ppm) .

- Chiral HPLC/GC : Columns like Chiralpak AD-H or Cyclobond I 2000 resolve enantiomers, with retention times compared to racemic standards to quantify ee .

- Polarimetry : Optical rotation measurements ([α]) validate enantiopurity, with values cross-referenced against literature data (e.g., [α] = +15° to +25° for the (S)-enantiomer) .

Q. What safety precautions are necessary when handling ethyl (S)-4-benzyloxy-3-hydroxybutyrate?

- GHS Compliance : The compound may cause skin/eye irritation (H315, H319) and requires handling in a fume hood with nitrile gloves and goggles .

- Storage : Store under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the ester or benzyl ether groups .

Advanced Research Questions

Q. How can catalytic mechanisms in asymmetric synthesis of this compound be optimized to improve yield and ee?

- Organocatalysts : Proline-derived catalysts enable dynamic kinetic resolution, improving ee via hydrogen-bonding interactions with the β-keto ester intermediate. Yields >80% are achievable with 10 mol% catalyst loading .

- Transition Metal Catalysis : Ru-(S)-SynPhos complexes facilitate hydrogenation with turnover numbers >500, but require rigorous exclusion of moisture .

- Biocatalysis : Immobilized ketoreductases in continuous-flow reactors enhance stability and recyclability, reducing production costs .

Q. How can conflicting data on enantiomeric excess in literature be resolved?

Discrepancies in reported ee values often arise from:

- Analytical Method Variability : Calibrate chiral columns using USP-grade reference standards to minimize retention time drift .

- Reaction Condition Sensitivity : Trace moisture in solvents can hydrolyze intermediates, reducing ee. Use molecular sieves or anhydrous solvents (e.g., THF over 3Å sieves) .

- Statistical Validation : Replicate experiments ≥3 times and report mean ± standard deviation to address batch-to-batch variability .

Q. What are the degradation pathways of ethyl (S)-4-benzyloxy-3-hydroxybutyrate under physiological conditions?

- Ester Hydrolysis : Serum esterases cleave the ethyl ester to yield (S)-4-benzyloxy-3-hydroxybutyric acid, detectable via LC-MS at m/z 225.1 .

- Benzyl Ether Cleavage : Hydrogenolysis (Pd/C, H) or TFA-mediated deprotection generates 3,4-dihydroxybutyrate derivatives, critical for prodrug studies .

Q. How can computational modeling aid in designing derivatives with enhanced stability or bioactivity?

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes (e.g., histone deacetylases), guiding structural modifications .

- DFT Calculations : Assess the energy barrier of ester hydrolysis pathways to design hydrolysis-resistant analogs (e.g., replacing ethyl with tert-butyl esters) .

Q. What role does this compound play in synthesizing biodegradable polymers?

- Monomer for Polyhydroxyalkanoates (PHAs) : Enzymatic polymerization of 3-hydroxybutyrate derivatives yields PHAs with tunable thermal properties (T = -10°C to 60°C) .

- Copolymer Synthesis : Copolymerizing with 4-hydroxybutyrate (4HB) improves flexibility, making the material suitable for medical implants .

Methodological Guidelines

- Synthetic Optimization : Screen catalysts (e.g., Shvo’s catalyst vs. Burkholderia cepacia lipase) under DOE (Design of Experiments) protocols to identify optimal conditions .

- Data Reproducibility : Archive raw NMR (FID files) and HPLC chromatograms in open-access repositories for peer validation .

- Safety Protocols : Conduct risk assessments using tools like CAMEO to address spillage or exposure scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.